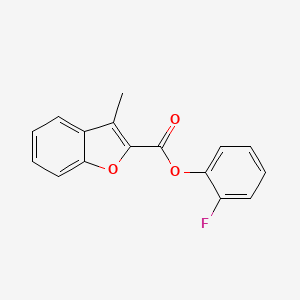

2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl) 3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKQQLCUVUCEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques for Benzofuran Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous assignment of all protons and carbons in 2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the methyl group, the aromatic protons on the benzofuran (B130515) core, and the protons on the 2-fluorophenyl ester moiety.

The methyl group (–CH₃) at the C3 position of the benzofuran ring is anticipated to appear as a sharp singlet in the upfield region, typically around δ 2.5-2.6 ppm. The aromatic protons of the benzofuran ring system (H4, H5, H6, H7) would resonate in the downfield region, generally between δ 7.2 and 7.8 ppm. Their specific chemical shifts and coupling patterns depend on their position and the electronic influence of the fused furan (B31954) ring and the carboxylate group. The protons on the 2-fluorophenyl ring are also expected in the aromatic region, with their signals further complicated by coupling to the adjacent fluorine atom (³JHF and ⁴JHF), which introduces additional splitting. libretexts.orgoregonstate.edunetlify.app

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (on C3) | ~2.55 | s (singlet) | Isolated methyl group with no adjacent protons. |

| Benzofuran Aromatic Protons (H4-H7) | 7.20 - 7.80 | m (multiplet) | Complex splitting due to ortho, meta, and para couplings. |

| 2-Fluorophenyl Protons | 7.10 - 7.50 | m (multiplet) | Signals are split by both adjacent protons and the fluorine atom. |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would show distinct signals for the methyl carbon, the ester carbonyl carbon, and the sixteen aromatic/heterocyclic carbons.

The methyl carbon is expected at the high-field end of the spectrum (δ ~10-15 ppm). The ester carbonyl carbon (C=O) is characteristically found at the low-field end, typically in the range of δ 160-170 ppm. libretexts.orglibretexts.org The carbons of the benzofuran and fluorophenyl rings will appear in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom (C2' of the phenyl ring) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. Other carbons in the fluorophenyl ring will show smaller two- and three-bond C-F couplings. libretexts.orgwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (on C3) | 10 - 15 | Aliphatic carbon signal. |

| C3 | ~115 | Shielded by methyl group. |

| Benzofuran & Fluorophenyl Aromatic Carbons | 110 - 160 | Includes 14 distinct aromatic/heterocyclic carbons. Signals influenced by heteroatoms (O, F). |

| C=O (Ester) | 160 - 170 | Characteristic deshielded carbonyl carbon. |

To definitively assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the connectivity of adjacent protons within the benzofuran and fluorophenyl rings, helping to trace the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC correlation between the methyl protons (~δ 2.55 ppm) and the C2 and C3 carbons of the benzofuran ring would confirm the position of the methyl group. Similarly, correlations from the fluorophenyl protons to the ester carbonyl carbon (~δ 160-170 ppm) would confirm the ester linkage. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₁FO₃), the high-resolution mass spectrum would show a molecular ion peak (M⁺˙) corresponding to its exact mass (270.0692 g/mol ).

The fragmentation pattern under electron ionization (EI) would be expected to follow pathways characteristic of both esters and benzofuran derivatives. libretexts.orgmiamioh.edu Key fragmentation steps would likely include:

α-Cleavage: The most common fragmentation for esters involves cleavage of the bond next to the carbonyl group. Loss of the 2-fluorophenoxy radical (·OC₆H₄F) would generate the stable 3-methyl-1-benzofuran-2-carbonyl cation (acylium ion). nih.govresearchgate.net

Decarbonylation: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a 3-methyl-1-benzofuranyl cation.

Cleavage of the Ester C-O Bond: Another possible fragmentation is the cleavage of the C-O bond on the other side of the ester oxygen, leading to the formation of a 2-fluorophenoxide anion or a corresponding cation radical, depending on the ionization mode.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 270 | [C₁₆H₁₁FO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₁₀H₇O₂]⁺ | Loss of ·OC₆H₄F from M⁺˙ (α-Cleavage) |

| 131 | [C₉H₇O]⁺ | Loss of CO from the m/z 159 fragment |

| 111 | [C₆H₄FO]⁺ | Fragment corresponding to the 2-fluorophenoxy moiety |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the ester carbonyl (C=O) stretch. For an aromatic ester, this peak is typically observed in the range of 1730-1715 cm⁻¹. orgchemboulder.comlibretexts.org Conjugation with the benzofuran ring system can shift this frequency slightly. pg.edu.pl Other significant absorptions would include:

C–O Stretching: Esters show two distinct C–O stretching bands. A strong, broad band for the C(=O)–O stretch is expected between 1300-1150 cm⁻¹, and another for the O–C(phenyl) stretch between 1150-1000 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com

Aromatic C=C Stretching: Multiple sharp bands of medium intensity would appear in the 1610-1450 cm⁻¹ region, characteristic of the benzofuran and phenyl rings.

C–H Stretching: Aromatic C–H stretches are typically seen as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C–H stretches of the methyl group would appear just below 3000 cm⁻¹.

C–F Stretching: A strong band corresponding to the C–F stretch on the fluorophenyl ring is expected in the 1250-1000 cm⁻¹ region.

Table 4: Characteristic Infrared (IR) Absorption Frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C–H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C–H Stretch (-CH₃) | 2980 - 2850 | Medium to Weak |

| Ester C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C Stretch | 1610 - 1450 | Medium, Sharp |

| C(=O)–O Stretch | 1300 - 1150 | Strong |

| C–F Stretch | 1250 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its conjugated system, or chromophore. youtube.com The chromophore in this compound is the extended π-electron system comprising the benzofuran nucleus conjugated with the carboxylate group and the 2-fluorophenyl ring. vscht.cz

This extended conjugation is expected to give rise to strong absorptions in the ultraviolet region, corresponding to π → π* electronic transitions. Benzofuran itself typically shows absorption bands around 245 nm, 275 nm, and 282 nm. researchgate.net The addition of the conjugated ester and the fluorophenyl ring would likely cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths and increasing their intensity (hyperchromic effect). 182.160.97 The spectrum would likely exhibit two or more distinct absorption bands, reflecting the complex electronic structure of the molecule.

Table 5: Predicted UV-Vis Absorption Data.

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π | ~250 - 260 | Benzofuran Ring System |

| π → π | ~280 - 300 | Extended Conjugated System (Benzofuran-Ester-Phenyl) |

Table of Compounds

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture Determination

For a benzofuran carboxylate derivative like this compound, an SC-XRD analysis would provide invaluable insights into its solid-state architecture. Key information that would be obtained includes:

Molecular Conformation: The precise spatial orientation of the 3-methyl-1-benzofuran core relative to the 2-fluorophenyl ester group. This includes the determination of torsion angles between the planar benzofuran ring system and the phenyl ring.

Bond Parameters: Accurate measurements of all bond lengths and angles within the molecule, confirming the connectivity and providing insight into the electronic structure.

Stereochemistry: Unambiguous determination of the compound's stereochemistry in the solid state.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, which is dictated by intermolecular forces.

A hypothetical data table summarizing the kind of crystallographic information that would be generated from an SC-XRD experiment is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₁FO₃ |

| Formula Weight | 270.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are placeholders and would need to be determined experimentally.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

For this compound, a Hirshfeld analysis would reveal the nature and prevalence of non-covalent interactions, such as:

van der Waals forces

Hydrogen bonds (e.g., C–H···O, C–H···F)

π-π stacking interactions between the aromatic rings

The results are often presented as a 2D "fingerprint plot," which summarizes all the intermolecular contacts. This information is crucial for understanding the forces that govern the crystal's stability and physical properties.

Interactive Data Table: Hypothetical Intermolecular Contact Percentages from Hirshfeld Surface Analysis

| Contact Type | Hypothetical Contribution (%) |

| H···H | Value |

| O···H / H···O | Value |

| C···H / H···C | Value |

| F···H / H···F | Value |

| C···C | Value |

| Other | Value |

Note: These percentages are illustrative and would be calculated from experimental crystal structure data.

Mechanistic Exploration of Molecular Interactions and Structure Activity Relationships

Investigation of Molecular Recognition and Binding Modes at Receptor Sites

The biological activity of a compound is initiated by its recognition and binding to a specific receptor site, typically on a protein such as an enzyme or a receptor. The nature and strength of this binding are dictated by a complex interplay of intermolecular forces.

Computational and in vitro techniques are powerful tools for characterizing the interactions between small molecules like benzofuran (B130515) derivatives and their protein targets. Molecular docking studies, for instance, can predict the preferred binding poses of a ligand within a protein's active site and identify key interacting residues. researchgate.net These predictions are often corroborated by in vitro assays.

Benzofuran derivatives have been shown to bind effectively to serum albumins, such as bovine serum albumin (BSA), which can act as carriers for these compounds in drug delivery applications. nih.govnih.gov Studies combining circular dichroism (CD) spectroscopy, fluorescence spectroscopy, and molecular docking have provided detailed insights into these interactions. nih.govencyclopedia.pub For example, research on 4-nitrophenyl-functionalized benzofurans demonstrated their ability to alter the secondary structure of BSA. nih.govnih.gov Molecular docking predicted that a benzomonofuran derivative (BF1) is preferentially housed within the protein's interior, while a benzodifuran derivative (BDF1) binds to the albumin surface with lower affinity. nih.govnih.gov These computational predictions were confirmed by fluorescence spectroscopy, which yielded dissociation constants (kD) in the nanomolar range, with the monofuran derivative showing a higher affinity (kD = 28.4 ± 10.1 nM) compared to the difuran (kD = 142.4 ± 64.6 nM). nih.govnih.govencyclopedia.pub

The types of interactions governing the binding of benzofuran scaffolds are diverse, including hydrogen bonding, π-stacking, van der Waals forces, hydrophobic interactions, and metal coordination bonds. nih.gov These interactions are critical for the stability of the ligand-protein complex. For example, docking studies on certain benzofuran derivatives acting as STING (Stimulator of Interferon Genes) agonists predicted their putative binding modes, which were confirmed by their ability to induce IFN-β transcription in a STING-dependent manner. researchgate.net

Table 1: Interaction Profile of Benzofuran Derivatives with Bovine Serum Albumin (BSA)

| Compound | Predicted Binding Location | Dissociation Constant (kD) | Technique | Reference |

| Benzomonofuran (BF1) | Interior of protein structure | 28.4 ± 10.1 nM | Fluorescence Spectroscopy | nih.gov, encyclopedia.pub, nih.gov |

| Benzodifuran (BDF1) | Protein surface | 142.4 ± 64.6 nM | Fluorescence Spectroscopy | nih.gov, encyclopedia.pub, nih.gov |

Many benzofuran derivatives exert their biological effects by inhibiting the activity of specific enzymes. Understanding the mechanism and kinetics of this inhibition is crucial for drug design. Enzyme inhibitors can be broadly classified as competitive, noncompetitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) in a distinct way. khanacademy.org

Competitive inhibitors bind to the active site of the enzyme, competing with the natural substrate. This increases the apparent Km (the substrate concentration at which the reaction rate is half of Vmax), but Vmax remains unchanged. khanacademy.org

Noncompetitive inhibitors bind to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. khanacademy.orgyoutube.com This reduces the Vmax but does not affect the Km. khanacademy.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex, reducing both Vmax and Km. khanacademy.org

Kinetic studies, often visualized using Michaelis-Menten or Lineweaver-Burk plots, are essential for determining the type of inhibition. khanacademy.org For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated as cholinesterase inhibitors, with some compounds showing potent butyrylcholinesterase inhibition with IC50 values in the micromolar range (0.054-2.7 µM). nih.gov Similarly, studies on novel benzofuran-3-yl-methyl derivatives identified potent dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE-1), enzymes implicated in Alzheimer's disease. nih.gov Kinetic analysis of the most potent compound (4m) revealed its mechanism of AChE inhibition. nih.gov

Table 2: Enzyme Inhibition Data for Selected Benzofuran Derivatives

| Compound Class | Target Enzyme | Inhibition Potency (IC50) | Reference |

| Benzofuran-2-carboxamide derivatives | Butyrylcholinesterase | 0.054 - 2.7 µM | nih.gov |

| Benzofuran-3-yl-methyl derivative (4m) | β-secretase (BACE-1) | 0.084 ± 0.003 µM | nih.gov |

| Benzofuran-3-yl-methyl derivative (4e) | β-secretase (BACE-1) | 0.134 ± 0.006 µM | nih.gov |

Elucidation of Structure-Activity Relationships (SAR) of 2-Fluorophenyl 3-Methyl-1-Benzofuran-2-Carboxylate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For benzofuran derivatives, SAR studies elucidate the roles of the core scaffold, various substituents, and linking groups in molecular interactions. nih.govnih.gov

The benzofuran nucleus is a versatile scaffold, and introducing different substituents at specific positions can significantly modulate its biological activity. mdpi.com SAR studies have shown that substitutions at the C-2 and C-3 positions are particularly important. nih.govnih.gov

The presence of a halogen atom, such as fluorine, on the phenyl ring of benzofuran derivatives often leads to a significant increase in biological activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule, thereby enhancing binding affinity. nih.gov

The position of the halogen is a critical determinant of its effect. nih.govmdpi.com In many cases, a para-substitution on the phenyl ring is associated with maximum activity, likely due to favorable hydrophobic interactions. nih.gov In the case of this compound, the ortho-fluoro substitution on the phenyl ring is expected to influence the molecule's conformation and electronic properties. Crystal structure analysis of related compounds, such as 2-(2-fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran, shows that the 2-fluorophenyl ring is significantly twisted out of the plane of the benzofuran unit, with a dihedral angle of 46.09°. nih.gov This specific orientation, dictated by the ortho-substituent, can be crucial for fitting into a specific binding pocket and engaging in precise molecular recognition events. polyu.edu.hk

SAR studies have consistently highlighted that ester or heterocyclic ring substitutions at the C-2 position of the benzofuran scaffold are crucial for cytotoxic activity. nih.gov The ester linkage in this compound serves as a key linker between the core benzofuran scaffold and the fluorophenyl moiety.

Future Directions and Emerging Research Avenues for Benzofuran Based Carboxylates

Development of Novel and Sustainable Synthetic Routes for Complex Architectures

The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods such as the reaction of salicylaldehydes with α-haloesters. nih.gov However, the demand for structurally diverse and complex molecules necessitates the development of more innovative and sustainable synthetic strategies. Future research will likely focus on:

Catalytic Systems: There is a growing interest in employing various catalysts to enhance the efficiency and selectivity of benzofuran synthesis. Recent developments have highlighted the use of copper-based, palladium-based, and even Brønsted acid catalysts to construct the benzofuran nucleus under milder and more environmentally friendly conditions. nih.govresearchgate.net For instance, copper-catalyzed one-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents represent a green and efficient approach. nih.govacs.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the benzofuran scaffold. nih.govchemrxiv.org This strategy allows for the introduction of various substituents at specific positions, which is crucial for creating diverse libraries of compounds for screening. nih.gov Palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring is a notable example that enables the synthesis of complex benzofuran-2-carboxamides. nih.govchemrxiv.org

Modular and Diversity-Oriented Synthesis: The development of modular synthetic routes is essential for generating large and diverse libraries of benzofuran-based carboxylates. acs.org Combining techniques like C-H arylation with subsequent transamidation allows for a highly modular approach to synthesize a wide range of structurally elaborate benzofuran-2-carboxamides from simple precursors. nih.govchemrxiv.orgmdpi.com

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| One-Pot Synthesis | Copper Iodide in Deep Eutectic Solvent | Environmentally benign, good to excellent yields. nih.govacs.org |

| C-H Arylation | Palladium Catalysis | High efficiency, installation of diverse aryl/heteroaryl groups. nih.gov |

| Transamidation | Two-step, one-pot protocol | Access to structurally complex carboxamides. nih.govchemrxiv.org |

Integration of Advanced Machine Learning and Artificial Intelligence in Molecular Design

The vastness of chemical space presents a significant challenge in identifying novel molecules with desired properties. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design of benzofuran-based carboxylates.

Future applications will likely involve:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties and biological activities of new benzofuran derivatives. github.iorsc.org This can significantly reduce the time and cost associated with synthesizing and testing new compounds.

De Novo Molecular Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for the de novo design of molecules with specific desired properties. researchgate.netpurdue.edu These models can learn the underlying patterns in the chemical space of benzofuran-based carboxylates and generate novel structures that are likely to be active.

Optimization of Synthetic Routes: AI can be employed to predict the outcomes of chemical reactions and suggest optimal synthetic pathways for complex benzofuran derivatives, thus accelerating the discovery process.

| ML/AI Application | Technique | Potential Impact |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Faster identification of lead compounds. mdpi.com |

| De Novo Design | Generative Adversarial Networks (GANs) | Discovery of novel molecular scaffolds. researchgate.net |

| Synthesis Optimization | Predictive Reaction Modeling | More efficient and sustainable synthesis. |

Mechanistic Studies of Novel Biological Targets and Pathways at the Molecular Level (Non-Clinical Focus)

While many benzofuran derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design. nih.govrsc.org Future research in this area will focus on:

Target Identification and Validation: Identifying the specific biological targets of benzofuran-based carboxylates is a key priority. Computational methods like molecular docking can be used to predict potential binding sites on proteins. nih.govresearchgate.net

Elucidation of Molecular Interactions: Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed insights into how these compounds interact with their biological targets at an atomic level.

Systems Biology Approaches: Investigating the effects of benzofuran derivatives on global cellular pathways can help to uncover novel mechanisms of action and potential off-target effects.

A deeper mechanistic understanding will facilitate the design of more potent and selective benzofuran-based compounds for various therapeutic applications.

Application of Integrated Computational and Experimental Approaches for De Novo Design and Optimization

The synergy between computational and experimental approaches is becoming increasingly important in modern drug discovery. researchgate.netnih.gov For benzofuran-based carboxylates, an integrated workflow will be instrumental for de novo design and optimization.

This integrated approach involves:

In Silico Design: Utilizing computational tools to design novel benzofuran derivatives with desired properties. researchgate.net

Chemical Synthesis: Synthesizing the computationally designed compounds in the laboratory. niscair.res.in

In Vitro and In Cellulo Testing: Evaluating the biological activity of the synthesized compounds.

Iterative Optimization: Using the experimental data to refine the computational models and design the next generation of compounds.

This iterative cycle of design, synthesis, and testing can significantly accelerate the process of discovering and optimizing new benzofuran-based carboxylates for specific applications.

Exploration of New Chemical Spaces within the Benzofuran Scaffold for Diverse Molecular Probes

The benzofuran scaffold offers a versatile platform for the development of diverse molecular probes to investigate biological processes. nih.gov Future research will focus on expanding the accessible chemical space of benzofuran-based carboxylates.

Key strategies include:

Hybrid Molecules: Creating hybrid molecules by combining the benzofuran scaffold with other pharmacophores can lead to compounds with novel biological activities. nih.gov

Introduction of Novel Substituents: Exploring a wider range of substituents at various positions of the benzofuran ring can lead to the discovery of compounds with unique properties. nih.gov The introduction of fluorine atoms, for example, can significantly alter the electronic properties and metabolic stability of a molecule. nih.gov

Scaffold Hopping: Systematically modifying the benzofuran core itself can lead to the discovery of entirely new classes of biologically active compounds.

By systematically exploring new chemical spaces, researchers can unlock the full potential of the benzofuran scaffold for the development of novel molecular probes and therapeutic agents. nih.gov

Q & A

Q. Optimization Tips :

- Control temperature during cyclization (60–80°C) to avoid side reactions .

- Use spectroscopic monitoring (e.g., TLC or in-situ IR) to track esterification progress .

- Yield improvements (≥70%) require strict anhydrous conditions and inert atmospheres (N₂/Ar) .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Key Techniques :

- NMR :

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 287.1 (calculated for C₁₆H₁₁FO₃) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-O ester bond ~1.34 Å) and confirms stereochemistry .

Data Interpretation : Compare experimental spectra with computational predictions (DFT) for validation .

Basic: What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

Recommended Assays :

Q. Case Study :

Q. Experimental Design :

- Synthesize analogs with systematic substituent variations (e.g., -F, -Cl, -CF₃).

- Perform molecular docking (AutoDock Vina) and correlate with IC₅₀ values .

Advanced: What mechanistic studies are needed to elucidate its interaction with biological targets?

Methodological Answer:

Key Approaches :

Molecular Dynamics (MD) Simulations :

- Simulate binding to COX-2 over 100 ns to assess stability of hydrogen bonds with Tyr385/Ser530 .

Isothermal Titration Calorimetry (ITC) :

- Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for target proteins .

Site-Directed Mutagenesis :

- Mutate putative binding residues (e.g., Ala527 in CYP3A4) to confirm interaction sites .

Data Integration : Combine MD results with kinetic assays (e.g., IC₅₀ shifts in mutant enzymes) .

Advanced: How can contradictory data on substituent effects (e.g., bioactivity vs. toxicity) be resolved?

Methodological Answer:

Root Causes of Contradictions :

Q. Resolution Strategies :

Metabolite Profiling : Use LC-MS to identify toxic metabolites from hepatic microsomal assays .

Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve solubility .

Selectivity Screening : Profile activity against panels of related targets (e.g., kinase families) .

Case Example : Ethyl 5-fluorobenzofuran-2-carboxylate derivatives showed reduced hERG binding after replacing methyl with hydroxypropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.